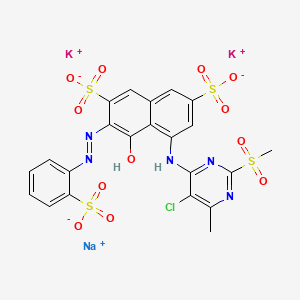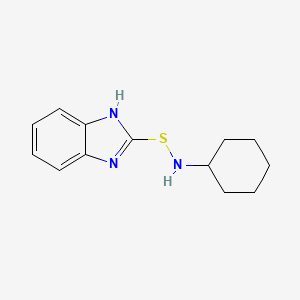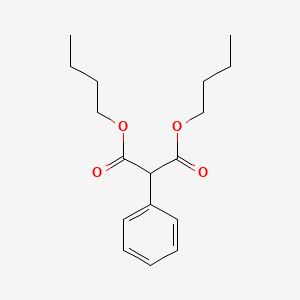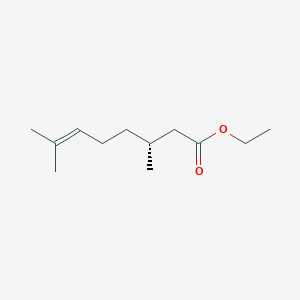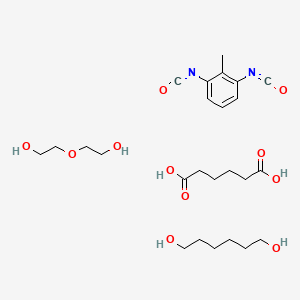
1,3-Diisocyanato-2-methylbenzene;hexanedioic acid;hexane-1,6-diol;2-(2-hydroxyethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol, and 2,2’-oxybis[ethanol]. This compound is notable for its unique chemical structure and properties, which make it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] involves a series of polymerization reactions. The primary components, hexanedioic acid, 1,3-diisocyanatomethylbenzene, 1,6-hexanediol, and 2,2’-oxybis[ethanol], are reacted under controlled conditions to form the polymer. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the correct molecular weight and properties of the final product. The polymer is then purified and processed into the desired form for various applications.
化学反应分析
Types of Reactions
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols.
科学研究应用
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for use in medical devices and implants due to its biocompatibility.
Industry: The polymer is used in the production of coatings, adhesives, and sealants due to its durability and chemical resistance.
作用机制
The mechanism of action of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications like coatings and adhesives. The specific pathways involved depend on the application and the environment in which the polymer is used.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis[ethanol]
- Hexanedioic acid, polymer with 1,4-butanediol, 1,3-diisocyanatomethylbenzene, 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol
Uniqueness
What sets hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] apart is its specific combination of monomers, which imparts unique properties such as enhanced chemical resistance, mechanical strength, and versatility in various applications. This makes it particularly valuable in specialized industrial and scientific contexts.
属性
CAS 编号 |
68133-95-9 |
|---|---|
分子式 |
C25H40N2O11 |
分子量 |
544.6 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-methylbenzene;hexanedioic acid;hexane-1,6-diol;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C9H6N2O2.C6H10O4.C6H14O2.C4H10O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;5-1-3-7-4-2-6/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;5-6H,1-4H2 |
InChI 键 |
JSXFCTXOWKLIAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
相关CAS编号 |
68133-95-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





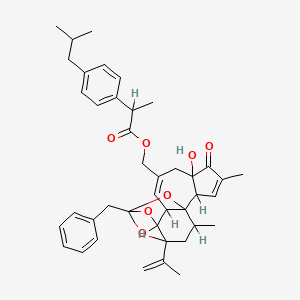
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
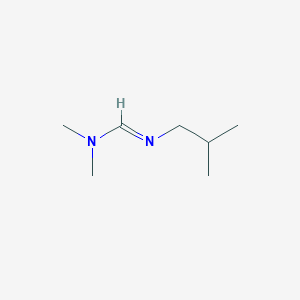
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
